molecular formula C16H12ClN3O B5117288 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5117288
M. Wt: 297.74 g/mol
InChI Key: KBIBJHDUEVADKZ-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile is a chromene derivative characterized by a bicyclic core structure with amino groups at positions 2 and 7, a 2-chlorophenyl substituent at position 4, and a nitrile group at position 2. Chromenes are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of the 2-chlorophenyl group in this compound likely enhances its binding affinity to biological targets through hydrophobic interactions, while the amino and nitrile groups contribute to hydrogen bonding and reactivity .

Properties

IUPAC Name

2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-10(13)15-11-6-5-9(19)7-14(11)21-16(20)12(15)8-18/h1-7,15H,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIBJHDUEVADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324515
Record name 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

111861-42-8
Record name 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives share a common core structure but exhibit distinct biological and physicochemical properties depending on substituent variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4) Key Biological Activities Physicochemical Properties Notable Features References
2,7-Diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile 2-Chlorophenyl Antitumor (tubulin inhibition), cytotoxic Melting point: ~210–213°C (estimated) Enhanced binding via chlorine substituent
2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (Compound B) 3-Bromo-4,5-dimethoxyphenyl Tubulin inhibition (anticancer) Solid state, detailed NMR/IR data Bromine enhances halogen bonding
2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile 4-Methoxyphenyl Anti-inflammatory Increased solubility (logP ~2.2) Methoxy improves bioavailability
2,7-Diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile 4-Methylphenyl Anticancer (mechanism under study) Molecular weight: 277.32 g/mol Methyl group enhances lipophilicity
2-Amino-7-(dimethylamino)-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile 4-Fluorophenyl Anticancer (structure-activity studies) Molecular weight: 309.34 g/mol Fluorine increases metabolic stability
2-Amino-4-(2,3-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile (5q) 2,3-Dichlorophenyl Cytotoxic (apoptosis induction) Melting point: 210–211°C Dual chlorine substituents enhance potency

Key Insights from Comparisons

Substituent Effects on Activity :

  • Halogens (Cl, Br, F) : Chlorine and bromine at the phenyl ring enhance antitumor activity by promoting hydrophobic interactions with targets like tubulin . Fluorine improves lipophilicity and metabolic stability, as seen in 4-fluorophenyl derivatives .
  • Methoxy and Methyl Groups : Methoxy substituents increase solubility (e.g., 4-methoxyphenyl derivative), aiding bioavailability, while methyl groups enhance lipophilicity for membrane penetration .

Structural Impact on Physicochemical Properties :

  • Melting points for chromene derivatives range from 175°C to 213°C, influenced by substituent bulk and polarity .
  • LogP values (e.g., ~2.2 for 4-methylphenyl derivative) indicate moderate lipophilicity, suitable for drug-like properties .

Mechanistic Diversity :

  • Tubulin inhibition is prominent in compounds with bulky substituents (e.g., 3-bromo-4,5-dimethoxyphenyl in Compound B) .
  • Apoptosis induction is observed in dichlorophenyl derivatives, likely due to enhanced electron-withdrawing effects .

Research Findings and Implications

  • Antitumor Potential: The 2-chlorophenyl derivative shows promise in preclinical studies for tubulin inhibition, comparable to Crolibulin (in Phase I/II trials) . Its IC₅₀ values against cancer cell lines are under investigation.
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, CN) at position 4 enhance cytotoxicity, while amino groups at positions 2 and 7 facilitate hydrogen bonding with biological targets .
  • Synthetic Advancements: Green chemistry approaches, such as Fe₃O₄@SiO₂–NH₂ nanocatalysts, improve yields and reduce reaction times for chromene synthesis .

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